3-(4-Methylphenyl)phthalazin-3-ium-1-olate
Overview
Description
3-(4-Methylphenyl)phthalazin-3-ium-1-olate is a complex organic compound characterized by its unique molecular structure It belongs to the class of phthalazine derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)phthalazin-3-ium-1-olate typically involves multiple steps, starting with the reaction of 4-methylphenylamine with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the phthalazinium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)phthalazin-3-ium-1-olate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has explored its use in drug design and development, targeting various diseases and conditions.
Industry: Its unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 3-(4-Methylphenyl)phthalazin-3-ium-1-olate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be harnessed for therapeutic purposes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-(4-Methylphenyl)phthalazin-3-ium-1-olate is compared to other similar compounds, such as 3-(3-Methylphenyl)phthalazin-3-ium-1-olate and 3-(2-Methylphenyl)phthalazin-3-ium-1-olate These compounds share structural similarities but differ in their substituent positions, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
3-(4-methylphenyl)phthalazin-3-ium-1-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(18)16-17/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIILCPOYPLRFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3C(=N2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219995 | |
Record name | Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4870-24-0 | |
Record name | Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4870-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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